Cas no 893788-60-8 (7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

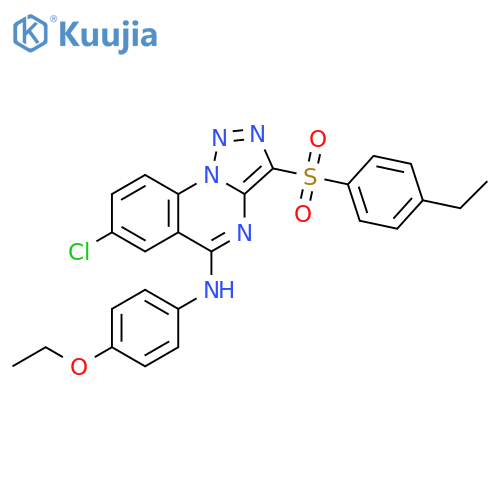

893788-60-8 structure

商品名:7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine

CAS番号:893788-60-8

MF:C25H22ClN5O3S

メガワット:507.991882801056

CID:5439994

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質

名前と識別子

-

- [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 7-chloro-N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]-

- 7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine

-

- インチ: 1S/C25H22ClN5O3S/c1-3-16-5-12-20(13-6-16)35(32,33)25-24-28-23(27-18-8-10-19(11-9-18)34-4-2)21-15-17(26)7-14-22(21)31(24)30-29-25/h5-15H,3-4H2,1-2H3,(H,27,28)

- InChIKey: IUBVOUDMCXSECK-UHFFFAOYSA-N

- ほほえんだ: N12N=NC(S(C3=CC=C(CC)C=C3)(=O)=O)=C1N=C(NC1=CC=C(OCC)C=C1)C1=C2C=CC(Cl)=C1

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3165-1337-2mg |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3165-1337-15mg |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3165-1337-10μmol |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3165-1337-20μmol |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3165-1337-40mg |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| A2B Chem LLC | BA62904-10mg |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 10mg |

$291.00 | 2024-04-19 | ||

| A2B Chem LLC | BA62904-1mg |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 1mg |

$245.00 | 2024-04-19 | ||

| Life Chemicals | F3165-1337-3mg |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3165-1337-5mg |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3165-1337-25mg |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-60-8 | 90%+ | 25mg |

$109.0 | 2023-04-27 |

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

893788-60-8 (7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量